molecular formula C18H18BrNO4S B4609726 5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-butyl-1,3-thiazolidine-2,4-dione

5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-butyl-1,3-thiazolidine-2,4-dione

Cat. No.: B4609726
M. Wt: 424.3 g/mol
InChI Key: FERNVNOIZLCFMD-PTNGSMBKSA-N
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Description

5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-butyl-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C18H18BrNO4S and its molecular weight is 424.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.01399 g/mol and the complexity rating of the compound is 585. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

Thiazolidine-2,4-dione derivatives have been studied for their photophysical and photochemical properties, which are crucial for photodynamic therapy (PDT) applications. For instance, certain derivatives exhibit high singlet oxygen quantum yields, making them promising Type II photosensitizers for cancer treatment through PDT. These compounds' effectiveness in generating singlet oxygen upon light activation enables them to induce cytotoxic effects specifically in cancer cells while sparing healthy tissues (Pişkin, Canpolat, & Öztürk, 2020).

Antiproliferative Activity

Several studies have synthesized and tested thiazolidine-2,4-dione derivatives for their antiproliferative activities against various human cancer cell lines. These compounds have demonstrated significant efficacy in inhibiting the proliferation of cancer cells, including HeLa, HT-29, MCF-7, and HepG-2 cell lines. The presence of certain functional groups in these molecules has been linked to their antiproliferative effects, highlighting the potential for developing new anticancer agents based on this scaffold (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008).

Selective Cytotoxic and Genotoxic Activities

Specific thiazolidine-2,4-dione derivatives exhibit selective cytotoxic and genotoxic activities against cancer cells, such as the NCI-H292 human lung carcinoma cell line. These compounds induce apoptosis and genotoxicity selectively in cancer cells without affecting normal cells, suggesting a potential for targeted cancer therapy. Such selective activity underscores the importance of structural modifications in enhancing the therapeutic index of thiazolidine-2,4-dione derivatives (Rodrigues et al., 2018).

Antimicrobial Activities

Thiazolidine-2,4-dione derivatives have also been explored for their antimicrobial properties. Various modifications to the thiazolidine-2,4-dione core structure have yielded compounds with significant antimicrobial activities against a range of Gram-positive and Gram-negative bacteria and fungi. This suggests their potential application in treating infections resistant to conventional antibiotics (Jat, Salvi, Talesara, & Joshi, 2006).

Corrosion Inhibition

In addition to their biological activities, thiazolidine-2,4-dione derivatives have been investigated as corrosion inhibitors for metals in acidic environments. Their ability to form stable complexes with metal surfaces and inhibit corrosion processes makes them suitable for industrial applications, particularly in protecting metal structures and components in aggressive chemical environments (Yadav, Behera, Kumar, & Yadav, 2015).

Properties

IUPAC Name

(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-3-butyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO4S/c1-4-6-7-20-17(21)15(25-18(20)22)11-12-9-13(19)16(24-8-5-2)14(10-12)23-3/h2,9-11H,4,6-8H2,1,3H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERNVNOIZLCFMD-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC#C)OC)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Br)OCC#C)OC)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-butyl-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-butyl-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-butyl-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-butyl-1,3-thiazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-butyl-1,3-thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-butyl-1,3-thiazolidine-2,4-dione

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